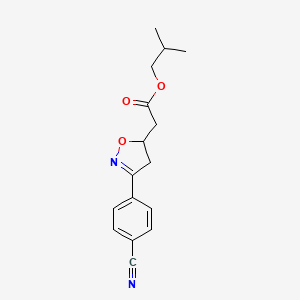
5-Isoxazoleaceticacid,3-(4-cyanophenyl)-4,5-dihydro-,2-methylpropylester
描述
5-Isoxazoleaceticacid,3-(4-cyanophenyl)-4,5-dihydro-,2-methylpropylester: is a synthetic organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a cyanophenyl group attached to the isoxazoline ring, and an isobutyl ester group attached to the acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isoxazoleaceticacid,3-(4-cyanophenyl)-4,5-dihydro-,2-methylpropylester typically involves the following steps:
Formation of Isoxazoline Ring: The isoxazoline ring can be synthesized through a cycloaddition reaction between nitrile oxides and alkenes.
Introduction of Cyanophenyl Group: The cyanophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable cyanophenyl halide reacts with the isoxazoline intermediate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazoline ring, leading to the formation of isoxazole derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other functional groups.
Substitution: The cyanophenyl group can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitric acid (HNO₃) are used for substitution reactions.
Major Products:
Oxidation: Isoxazole derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated cyanophenyl derivatives.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: Due to its structural features, it may be explored for potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry:
Materials Science: The compound can be used in the development of new materials, such as polymers or liquid crystals, due to its unique structural properties.
作用机制
The mechanism of action of 5-Isoxazoleaceticacid,3-(4-cyanophenyl)-4,5-dihydro-,2-methylpropylester involves its interaction with specific molecular targets. For instance, if used in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The isoxazoline ring and cyanophenyl group are crucial for binding to these targets, influencing the compound’s biological activity.
相似化合物的比较
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares the isoxazole core but differs in the substituents, which can lead to different chemical and biological properties.
3(5)-Substituted Pyrazoles: These compounds have a similar heterocyclic structure but with different nitrogen positioning, affecting their reactivity and applications.
Uniqueness:
Structural Features: The combination of the isoxazoline ring, cyanophenyl group, and isobutyl ester makes 5-Isoxazoleaceticacid,3-(4-cyanophenyl)-4,5-dihydro-,2-methylpropylester unique in its class.
Reactivity: Its specific functional groups allow for a wide range of chemical reactions, making it versatile for various applications.
属性
分子式 |
C16H18N2O3 |
|---|---|
分子量 |
286.33 g/mol |
IUPAC 名称 |
2-methylpropyl 2-[3-(4-cyanophenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetate |
InChI |
InChI=1S/C16H18N2O3/c1-11(2)10-20-16(19)8-14-7-15(18-21-14)13-5-3-12(9-17)4-6-13/h3-6,11,14H,7-8,10H2,1-2H3 |
InChI 键 |
LVORKPIKLMGBBV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC(=O)CC1CC(=NO1)C2=CC=C(C=C2)C#N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
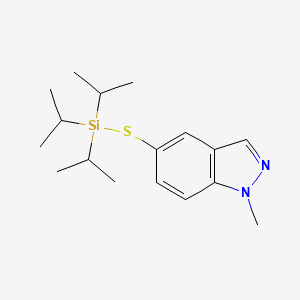
![8-Fluoro-2-(3-piperidin-1-ylpropyl)-1,3,4,5-tetrahydrobenzo[c][1,6]naphthyridin-6-one](/img/structure/B8343875.png)
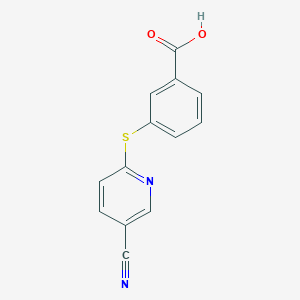
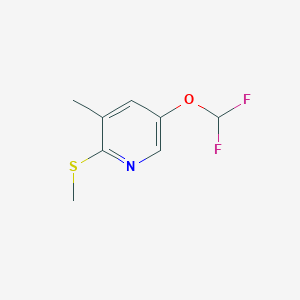
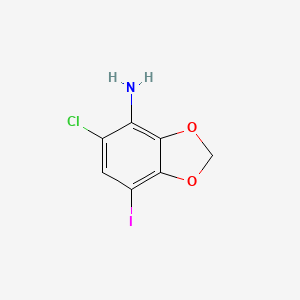
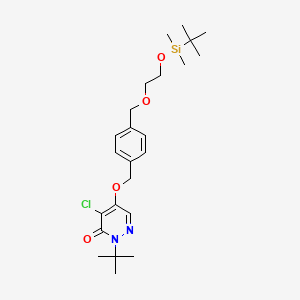
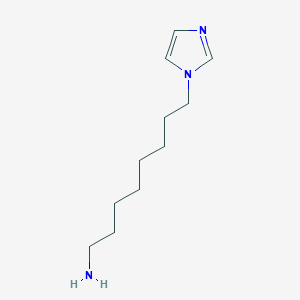
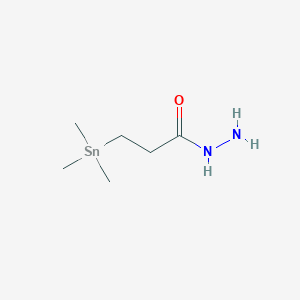
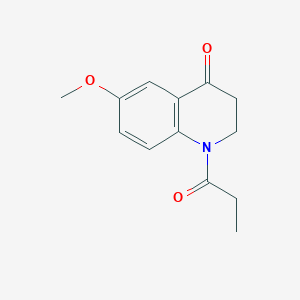
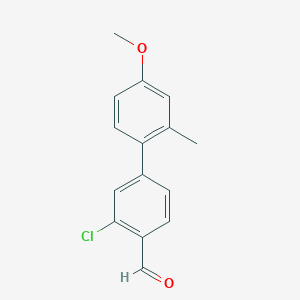
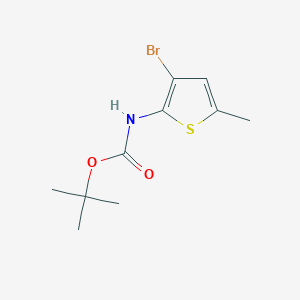
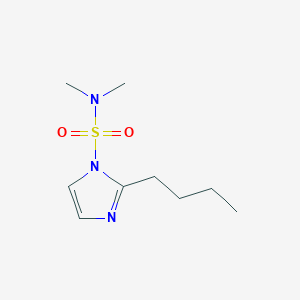
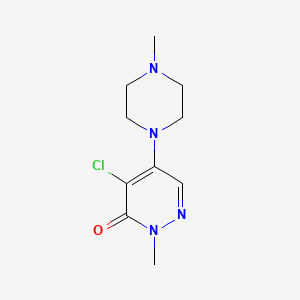
![2-[4-(2,5-Difluorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8343974.png)
